N-(diphenylacetyl)-L-valine
Description
Contextualizing N-Acylated L-Amino Acid Derivatives in Chemical Biology and Medicinal Chemistry
N-acylated amino acids (NAAAs) are a diverse class of molecules where the amino group of an amino acid is chemically linked to an acyl group, typically derived from a carboxylic acid. This modification significantly alters the physicochemical properties of the parent amino acid, leading to a broad spectrum of applications in chemical biology and medicinal chemistry. The acylation can enhance the lipophilicity of the amino acid, which may improve its ability to cross cellular membranes, a crucial factor for drug efficacy. ontosight.aimonash.edu
In nature, N-acylation is a common post-translational modification that can influence protein localization and function. britannica.com For instance, the N-myristoylation of glycine (B1666218) residues is critical for membrane targeting of certain proteins. Inspired by nature, chemists synthesize a vast array of NAAAs to serve various purposes. These derivatives are not only key intermediates in the synthesis of peptides and peptidomimetics but also exhibit intrinsic biological activities. nih.govfrontiersin.org For example, some long-chain N-acyl amino acids are involved in cell signaling pathways and are considered endocannabinoid-related lipids. frontiersin.org
The synthesis of NAAAs can be achieved through several chemical and biological routes. Chemical synthesis often involves the reaction of an amino acid with an activated carboxylic acid, such as an acyl chloride, in a process like the Schotten-Baumann reaction. Enzymatic methods, utilizing enzymes like aminoacylases, are also employed, offering a more sustainable and often enantioselective approach to NAAA production.
The functional role of NAAAs in research and development is extensive. They are investigated as enzyme inhibitors, drug delivery agents, and even as direct therapeutic molecules for various conditions. nih.govchemicalbook.com The modification of the N-terminus of an amino acid can protect it from degradation by aminopeptidases, thereby increasing its metabolic stability and bioavailability in biological systems. ontosight.aimonash.edu
Rationale for Diphenylacetyl Modification of L-Valine: Foundational Hypotheses and Research Significance
The specific compound N-(diphenylacetyl)-L-valine results from the acylation of the essential amino acid L-valine with diphenylacetic acid. While direct and extensive research literature on this compound itself is limited, the rationale for its design can be inferred from the known properties of its constituent parts and related molecules. The foundational hypotheses for its synthesis are likely rooted in the unique structural features that the diphenylacetyl group imparts to the L-valine scaffold.
The diphenylacetyl moiety is a bulky, rigid, and highly lipophilic group. Its incorporation is hypothesized to serve several strategic purposes in drug design:
Steric Hindrance and Receptor/Enzyme Interaction: The two phenyl rings provide significant steric bulk. This feature can be exploited to probe the topology of receptor binding pockets or the active sites of enzymes. By occupying a large volume, the diphenylacetyl group can act as an antagonist, blocking the access of the natural substrate or ligand. A related, more complex compound, 'N-(4-{[butyl(diphenylacetyl)amino]methyl}benzoyl)-L-valine', has been identified as a synthetic compound with potential applications in drug design, possibly targeting proteases. ontosight.ai This suggests that the diphenylacetyl-valine core is a relevant scaffold for creating enzyme inhibitors.
Enhanced Lipophilicity: The phenyl groups significantly increase the molecule's hydrophobicity. This property can enhance the compound's ability to permeate biological membranes, a desirable trait for drugs targeting intracellular components. monash.edu
Creation of Peptidomimetics: Combining the diphenylacetyl group with L-valine creates a peptidomimetic structure. This is a molecule that mimics the structure of a peptide but with modified properties, such as increased stability against enzymatic degradation. The valine component provides a natural amino acid backbone, which can be recognized by biological systems, while the diphenylacetyl group offers a non-natural, sterically demanding "side chain" that can modulate biological activity.
The diphenylacetic acid scaffold itself is a key component in a number of established pharmaceutical compounds, highlighting its value in medicinal chemistry. This further supports the hypothesis that its conjugation to L-valine is a deliberate strategy to generate new bioactive molecules.
Table 1: Examples of Compounds Containing the Diphenylacetic Acid Moiety
| Compound Name | Therapeutic Class/Use |
|---|---|
| Adiphenine | Antispasmodic |
| Loperamide | Antidiarrheal |
| Diphenamide | Herbicide |
| Arpenal | Anticholinergic |
This table is populated with data from public chemical and drug databases. wikipedia.org
Overview of Research Trajectories for N-Protected L-Valine Scaffolds
In synthetic organic chemistry and peptide science, the amino group of L-valine is often "protected" by a temporary chemical group. This N-protection strategy is fundamental for controlling reactivity during complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). The protecting group prevents the nucleophilic amine from participating in unwanted side reactions while other parts of the molecule are being modified.
Several different N-protecting groups are commonly used for L-valine, with the choice depending on the specific synthetic route and the desired final product. The research trajectory for N-protected L-valine scaffolds is closely tied to the development of more efficient and orthogonal protection strategies. Orthogonality refers to the ability to remove one type of protecting group in the presence of others, allowing for precise, site-specific modifications.
Common research applications and trajectories for N-protected L-valine include:
Peptide Synthesis: N-Fmoc-L-valine (9-fluorenylmethoxycarbonyl-L-valine) and N-Boc-L-valine (tert-butyloxycarbonyl-L-valine) are the most common derivatives used in the synthesis of peptides. Fmoc is base-labile, while Boc is acid-labile, allowing for their selective removal during the stepwise assembly of a peptide chain.
Synthesis of Chiral Catalysts and Auxiliaries: The inherent chirality of L-valine makes it a valuable starting material for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. Protecting the N-terminus allows for modification at the carboxylic acid end or the side chain to build these complex chiral structures.
Development of Novel Bioactive Molecules: N-protected L-valine derivatives serve as versatile building blocks for creating novel small molecules and peptidomimetics with potential therapeutic applications. For instance, N-alkylation of protected valine can lead to peptides with increased metabolic stability and altered conformational properties. monash.edu
Table 2: Common N-Protecting Groups for L-Valine in Chemical Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Key Feature |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Widely used in solid-phase peptide synthesis; UV-active. |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Commonly used in solution-phase and solid-phase synthesis. |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation | Useful when acid- or base-labile groups are present. |
| o-Nitrobenzenesulfonyl | o-NBS | Thiol/Base | Can be used for N-alkylation and is stable to acid/base. monash.edu |
This table summarizes information from organic chemistry and peptide synthesis literature.
The continuous development of new protecting groups and deprotection strategies expands the synthetic chemist's toolbox, enabling the creation of increasingly complex and functional molecules based on the L-valine scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)17(19(22)23)20-18(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWHHXDOFSBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of N Diphenylacetyl L Valine
Strategies for N-Acylation of L-Valine: Precision Introduction of the Diphenylacetyl Moiety
The core of synthesizing N-(diphenylacetyl)-L-valine lies in the formation of a stable amide bond between the amino group of L-valine and the carboxyl group of diphenylacetic acid. This N-acylation reaction is pivotal and can be achieved through several established chemical methods. iris-biotech.de
A primary and highly effective strategy involves the activation of diphenylacetic acid. This can be accomplished by converting the carboxylic acid into a more reactive species, such as an acyl chloride. Diphenylacetyl chloride, for instance, reacts readily with the amino group of L-valine. googleapis.comacs.org This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
Alternatively, peptide coupling reagents, which are central to peptide synthesis, offer a milder and often more controlled approach. acs.orgbohrium.comarkat-usa.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid. This activation is frequently enhanced by additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu), which form active esters that efficiently acylate the L-valine. arkat-usa.orguniurb.it These methods are renowned for their ability to minimize side reactions and preserve the integrity of the chiral center. arkat-usa.org
The choice of the specific coupling reagent and reaction conditions can be tailored to optimize the yield and purity of the final product. The table below outlines a comparison of common coupling agents used in N-acylation reactions.
| Coupling Reagent Class | Example(s) | Key Characteristics |
| Carbodiimides | DCC, EDC | Widely used, effective. The byproduct of DCC (dicyclohexylurea) is insoluble in many organic solvents, simplifying purification. EDC is water-soluble. iris-biotech.de |
| Phosphonium Salts | BOP, PyBOP | High reactivity, suitable for solid-phase synthesis. arkat-usa.org |
| Uronium/Aminium Salts | HATU, HBTU | Highly reactive and efficient, often preferred for difficult couplings. iris-biotech.de |
| Acyl Halides | Diphenylacetyl chloride | Highly reactive, may require careful control of conditions to avoid side reactions. googleapis.comacs.org |
Stereochemical Control and Enantiopurity Maintenance in this compound Synthesis
A critical aspect of synthesizing this compound is the preservation of the stereochemistry at the α-carbon of the L-valine moiety. arkat-usa.org The biological and physical properties of the molecule are intrinsically linked to its specific three-dimensional structure. The primary risk during the N-acylation step is racemization, the conversion of the L-enantiomer into a mixture of L and D forms, which would compromise the enantiopurity of the final product.
The potential for racemization is highly dependent on the chosen synthetic route. arkat-usa.org Methods involving highly reactive intermediates, such as acyl chlorides, can sometimes lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization, especially under harsh basic or high-temperature conditions.
To mitigate this, the use of modern peptide coupling reagents in conjunction with additives is the preferred method. acs.org Additives like HOBt and its derivatives (e.g., 6-Cl-HOBt) are known to suppress racemization by forming active esters that are more stable and less likely to cyclize into oxazolones. uniurb.it Conducting the reaction at lower temperatures further minimizes the risk of losing stereochemical integrity.
The enantiomeric purity of the synthesized this compound is typically verified using chiral chromatography techniques, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This analytical method allows for the separation and quantification of the L- and D-enantiomers, providing a precise measure of the enantiomeric excess (e.e.).
Chemical Synthesis of this compound Analogues and Related Derivatives
The chemical architecture of this compound allows for systematic modification to create a library of related compounds for further study.
Exploration of Diverse Linker Chemistries for Functionalization
While the native molecule features an amide bond, exploring alternative linker chemistries can provide valuable insights. The amide bond can be replaced with other functional groups such as esters, thioamides, or reduced to a secondary amine. These modifications alter the electronic properties, hydrogen bonding capabilities, and conformational flexibility of the molecule.
Furthermore, functional groups can be introduced on either the diphenylacetyl or the valine portion to act as synthetic handles for further derivatization. For example, a substituent on one of the phenyl rings of the diphenylacetyl group could be used to attach other molecular fragments. Similarly, the carboxylic acid of the valine can be converted to various esters or amides to probe the importance of this functional group. One example of a more complex derivative is N-(4-{[butyl(diphenylacetyl)amino]methyl}benzoyl)-L-valine, which showcases extensive functionalization. ontosight.ai
Preparation of Stereoisomeric and Diastereomeric N-(diphenylacetyl)-valine Variants for Comparative Studies
To fully understand the role of stereochemistry, the synthesis of other stereoisomers is essential. By starting with D-valine instead of L-valine, N-(diphenylacetyl)-D-valine can be prepared using the same acylation methodologies. wikipedia.org Comparing the properties and activities of the L- and D-enantiomers provides critical information on stereospecific requirements.
If a chiral center were to be introduced into the diphenylacetyl moiety, a pair of diastereomers would be formed for each enantiomer of valine used. These diastereomers, having different physical properties, can typically be separated by standard chromatographic techniques like column chromatography or preparative HPLC. The isolated, pure diastereomers can then be studied individually.
Optimization of Synthetic Yields and Reaction Purity in this compound Production
Maximizing the yield and ensuring the high purity of this compound are crucial for its practical use in research and development. This is achieved through the systematic optimization of all reaction and purification parameters.
A systematic approach to optimization involves screening different combinations of coupling reagents, bases, solvents, and temperatures. The progress of the reaction and the purity of the crude product can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC. This allows for the identification of the conditions that provide the highest conversion to the desired product while minimizing byproduct formation. For instance, a direct comparison of different coupling reagents under identical conditions can reveal the most efficient choice for this specific transformation.
Purification is the final and critical step. Recrystallization from a suitable solvent system is a powerful technique for obtaining highly pure crystalline material. The choice of solvent is key, as it should readily dissolve the compound at high temperatures but have low solubility at cooler temperatures, leaving impurities behind in the solution. If recrystallization is not sufficient, flash column chromatography on silica (B1680970) gel is a common alternative for removing persistent impurities.
The identity and purity of the final product are confirmed through a suite of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure of the molecule.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and, with a chiral column, its enantiomeric excess.
A study on the synthesis of DL-[3-¹¹C]valine reported a radiochemical yield of 20-30% with a purity of 93-99% after synthesis and hydrolysis. iaea.org While this involves a radiolabeled analogue, it highlights the yields and purities that can be achieved in multi-step syntheses of valine derivatives.
Structure Activity Relationship Sar Elucidation of N Diphenylacetyl L Valine Derivatives
Identification of Essential Pharmacophoric Elements within the N-(Diphenylacetyl)-L-Valine Scaffold
The this compound scaffold possesses several key pharmacophoric features that are crucial for its biological activity. A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. For this class of compounds, these elements include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interaction centers. nih.govdrugdesign.org
The primary pharmacophoric elements are:
Diphenylmethyl Group: The two phenyl rings provide a large, lipophilic domain capable of engaging in hydrophobic and π-π stacking interactions with receptor surfaces. This bulky group significantly influences the compound's binding orientation.
Amide Linkage: The amide bond contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for forming directed interactions within a receptor's binding pocket.
L-Valine Moiety: This component contributes both a chiral center, which dictates the spatial arrangement of the side chain, and an isopropyl group that fits into specific hydrophobic pockets. uq.edu.aunih.gov The carboxylic acid group provides an additional hydrogen bond acceptor/donor site and a potential point for ionic interactions.
Compounds that combine these structural motifs, such as functionalized amino acids, have shown significant potential as anticonvulsant agents, underscoring the importance of this pharmacophoric arrangement. nih.gov
Table 1: Key Pharmacophoric Features of this compound
| Feature | Moiety | Potential Interaction |
| Hydrophobic/Aromatic | Diphenylmethyl | van der Waals, π-π Stacking |
| H-Bond Donor | Amide N-H | Hydrogen Bonding |
| H-Bond Acceptor | Amide C=O | Hydrogen Bonding |
| Hydrophobic Pocket Filler | Valine Isopropyl Group | van der Waals |
| H-Bond Donor/Acceptor | Valine Carboxyl OH/C=O | Hydrogen Bonding, Ionic |
Systematic Investigation of Diphenylacetyl Moiety Substitutions and Their Influence on Biological Response
The diphenylacetyl group is a dominant feature of the scaffold, and substitutions on its two phenyl rings can dramatically alter biological activity by modifying the compound's steric and electronic properties. nih.gov While direct SAR studies on this compound are limited in publicly available research, principles can be drawn from related N-acyl and N-aroyl structures. researchgate.net
For instance, in studies of 1-diphenylacetyl-4-aryl(thio)semicarbazides, substitutions on an aryl ring attached to the core structure significantly impacted CNS activity. mdpi.comnih.gov A methoxy (B1213986) substituent led to significant anti-serotonergic effects, while a methyl group produced a potent analgesic agent. mdpi.com This indicates that even minor electronic and lipophilic changes can tune the biological response. Similarly, research on N-benzoyl-L-valine derivatives, which are structurally related, showed that replacing a chlorine atom with a more lipophilic bromine atom was a deliberate strategy to enhance a potential antimicrobial effect. mdpi.com
These findings suggest that a systematic investigation of the diphenylacetyl moiety would be critical. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at various positions (ortho, meta, para) on the phenyl rings would modulate the molecule's electrostatic potential and hydrophobicity, thereby influencing receptor affinity and pharmacokinetic properties.
Table 2: Predicted Influence of Phenyl Ring Substitutions
| Substituent (at para-position) | Electronic Effect | Predicted Lipophilicity (logP) Change | Potential Impact on Binding |
| -H (Reference) | Neutral | Baseline | Baseline |
| -Cl | Electron-Withdrawing | Increase | Enhance halogen bonding/hydrophobic interactions |
| -CH₃ | Electron-Donating | Increase | Enhance hydrophobic interactions |
| -OCH₃ | Electron-Donating | Minor Change/Slight Decrease | Introduce H-bond acceptor capability |
| -NO₂ | Strong Electron-Withdrawing | Decrease | Introduce H-bond acceptor, alter electrostatics |
The Role of L-Valine Side Chain Architecture and Stereochemistry in Modulating Bioactivity
The amino acid portion of the molecule is fundamental to its biological activity, with both the side chain architecture and stereochemistry playing pivotal roles. frontiersin.org The L-configuration of valine is typically crucial, as biological receptors are chiral and often selectively recognize one enantiomer. unc.edu This specificity ensures that the isopropyl side chain is oriented correctly to fit into the target's binding pocket, while the carboxyl and amide groups are positioned to form key hydrogen bonds. The D-amino acid configuration, in contrast, would present a mirror image that is often significantly less active or inactive. unc.edu
Conformational Analysis and its Correlation with Biological Efficacy of this compound Derivatives
Computational studies on related molecules, such as 1-diphenylacetyl-(thio)semicarbazides, have shown that specific conformations are strongly correlated with observed biological activity. mdpi.comnih.gov Furthermore, theoretical and spectroscopic studies on N-acetylated amino acids reveal that the N-acylation process, which models a peptide bond, creates stronger intramolecular hydrogen bonds compared to unsubstituted amino acids and influences the conformational landscape. acs.orgnih.gov
The reactivity of the scaffold can also be linked to its conformation. For instance, N-acyl-L-valine derivatives can undergo intramolecular cyclodehydration to form 4-isopropyl-2-phenyl-1,3-oxazol-5(4H)-one structures. mdpi.commdpi.com The rate and feasibility of this cyclization are dependent on the precursor's conformation. The 13C NMR signal of the alpha-carbon of valine shifts significantly upon cyclization, confirming a major change in the chemical environment due to the new, rigid ring structure. mdpi.com This demonstrates that the molecule exists in a dynamic equilibrium of conformations, with the biologically active state likely being a specific, low-energy conformation that optimizes interactions with the target receptor.
Comparative SAR Studies with Diverse N-Acylated L-Amino Acid Derivatives
To fully understand the SAR of this compound, it is instructive to compare it with other N-acylated amino acid derivatives. The choice of both the acyl group and the amino acid determines the biological profile. nih.gov
Effect of the Acyl Group: The nature of the N-acyl group is a major determinant of activity. Studies on N-acyl-α-aminoglutarimides as anticonvulsants showed a clear order of activity based on the acyl substituent. koreascience.kr For instance, in the (R)-series, the activity ranked as: N-cinnamoyl > N-benzoyl > N-phenylacetyl. koreascience.kr This highlights that extending conjugation (cinnamoyl vs. benzoyl) or altering the flexibility and bulk (benzoyl vs. phenylacetyl) directly impacts efficacy. Replacing the diphenylacetyl group with a simple benzoyl group, as seen in N-benzoyl-L-valine, creates a less sterically hindered analog while retaining the core aromatic and amide features. ontosight.ai This change would likely alter the binding mode and potency.
Effect of the Amino Acid: The amino acid component is equally critical. In research on antifungal agents, N-benzoyl derivatives of valine, isoleucine, and tryptophan showed good activity, while derivatives of alanine, phenylalanine, and leucine were less effective or inactive, demonstrating the importance of the side chain's properties (e.g., size, hydrophobicity, aromaticity). scielo.org.mxscielo.org.mx This underscores that the isopropyl group of valine is not merely a spacer but an active contributor to binding.
These comparative studies show that the this compound scaffold represents a specific combination of steric bulk, hydrophobicity, and hydrogen bonding capacity. Its biological activity is a result of the synergistic interplay between the large diphenylacetyl "head" and the chiral L-valine "tail," each of which can be fine-tuned to optimize interactions with a given biological target.
Table 3: Comparative SAR of N-Acylated Amino Acids
| Acyl Group | Amino Acid | Biological Activity Class | Key SAR Finding | Reference |
| Diphenylacetyl | Thiosemicarbazide | Analgesic / Antiserotonergic | Aryl substitutions on thiosemicarbazide modulate activity type. | mdpi.com |
| Benzoyl | L-Valine | Antifungal | Ester derivatives are more potent than the free acid. | scielo.org.mx |
| Benzoyl / Phenylacetyl | Glutamic Acid (Glutarimide) | Anticonvulsant | Cinnamoyl and benzoyl groups confer higher activity than phenylacetyl. | koreascience.kr |
| 4-[(4-Bromophenyl)sulfonyl]benzoyl | L-Valine | Antimicrobial | Increased lipophilicity (Br vs. Cl) is predicted to enhance activity. | mdpi.com |
Molecular and Cellular Mechanisms of Action of N Diphenylacetyl L Valine
Identification and Validation of Direct Molecular Targets (e.g., Enzymes, Receptors, Transporters)
There is currently no available scientific literature that identifies or validates specific direct molecular targets for N-(diphenylacetyl)-L-valine. Methodologies for target identification of small bioactive molecules often involve techniques like chemical proteomics and affinity isolation, but there is no evidence of these having been applied to this compound.
Ligand-Target Binding Kinetics and Thermodynamics
In the absence of identified molecular targets, no studies on the ligand-target binding kinetics (such as association or dissociation rate constants) or the thermodynamics (including enthalpy and entropy of binding) for this compound could be found. Such analyses are contingent upon first identifying a specific biological target.
Elucidation of Intracellular Signaling Pathway Perturbations
No research is available that elucidates the specific effects of this compound on any intracellular signaling pathways.
Investigation of PI3K/Akt Pathway Modulation
There are no studies specifically investigating the modulation of the PI3K/Akt signaling pathway by this compound. While the PI3K/Akt pathway is a critical regulator of many cellular processes, its interaction with this particular compound has not been documented in the literature.
Analysis of mTOR and Ras/ERK Signaling Crosstalk
The analysis of crosstalk between the mTOR and Ras/ERK signaling pathways in response to this compound has not been the subject of any published research. The Ras-ERK and PI3K-mTOR pathways are known to interact extensively, but the influence of this compound on this interplay is unknown. nih.govnih.gov
Influence on Cellular Metabolic Reprogramming and Key Metabolic Enzyme Activities
While the metabolic role of the amino acid L-valine is well-documented, particularly its catabolism and contribution to metabolic reprogramming in contexts like cancer, there is no research available on how the modified compound, this compound, influences these processes. nih.gov Studies on L-valine show it can affect lipid metabolism and provide anapleurotic fuel for the TCA cycle, but these findings cannot be directly attributed to this compound without specific investigation. nih.govnih.gov
Mechanisms of Cellular Uptake and Intracellular Distribution
The mechanisms by which this compound might be taken up by cells and its subsequent intracellular distribution have not been studied. The transport of amino acids and their derivatives can occur through various transporters, but the specific transporters or mechanisms (e.g., passive diffusion, active transport) involved with this compound remain uninvestigated.
Role of Amino Acid Transporters in Membrane Permeation
The cellular uptake and membrane permeation of amino acids and their derivatives are predominantly mediated by a variety of specialized amino acid transporters. While direct research on the membrane transport of this compound is not extensively available, the structural characteristics of this compound—an L-valine core modified with a bulky N-diphenylacetyl group—suggest that its interaction with amino acid transporters is a critical determinant of its cellular entry. The transport of the parent amino acid, L-valine, is well-characterized and primarily occurs through sodium-dependent and independent transport systems, including the L-type amino acid transporter (LAT). However, the N-acylation in this compound significantly alters the physicochemical properties of the molecule, which likely modifies its affinity for and transport by these native amino acid transporters.
Recent studies on other N-acylated amino acids provide a valuable framework for understanding the potential transport mechanisms of this compound. For instance, research on N-acetyl-l-leucine has demonstrated that the N-acetylation of an amino acid can cause a fundamental switch in its primary cellular uptake mechanism. While L-leucine is a well-known substrate for the L-type Amino Acid Transporter 1 (LAT1), its N-acetylated form, N-acetyl-l-leucine, is not transported by LAT1. nih.govresearchgate.net Instead, its cellular uptake is mediated by a different set of transporters, namely the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter 1 (MCT1). nih.govresearchgate.net
Given these findings, it is plausible that this compound follows a similar pattern of cellular uptake. The presence of the large, lipophilic diphenylacetyl group at the N-terminus would sterically hinder and electronically modify the amino group, likely preventing efficient binding to and transport by the conventional transporters for L-valine, such as LAT1. The bulky nature of the diphenylacetyl moiety would further increase the molecule's lipophilicity.
Therefore, it is hypothesized that the membrane permeation of this compound is not primarily facilitated by the amino acid transporters that recognize L-valine. Instead, its uptake is more likely to be mediated by transporters that accommodate bulky organic anions or by passive diffusion, enhanced by the increased lipophilicity conferred by the diphenylacetyl group. Further research involving competitive inhibition assays and uptake studies in cell lines expressing specific transporters is necessary to definitively identify the transport mechanisms for this compound.
The following data tables, derived from studies on N-acetyl-l-leucine, illustrate the concept of transporter switching following N-acetylation and provide a basis for the hypothesized transport mechanism of this compound.
Table 1: Uptake of N-acetyl-l-leucine by L-type Amino Acid Transporter 1 (LAT1) and Peptide Transporter 1 (PepT1)
| Transporter | Substrate | Uptake Measured |
| LAT1 | N-acetyl-l-leucine | Not Transported |
| PepT1 | N-acetyl-l-leucine | Not Transported |
| Data derived from studies on N-acetyl-l-leucine, suggesting that N-acylation prevents transport by typical amino acid and peptide transporters. researchgate.net |
Table 2: Uptake and Inhibition of Organic Anion Transporters (OAT1 and OAT3) by N-acetyl-l-leucine
| Transporter | Parameter | Value |
| OAT1 | Uptake of N-acetyl-l-leucine | Concentration-dependent |
| OAT3 | Uptake of N-acetyl-l-leucine | Concentration-dependent |
| This table illustrates that N-acetyl-l-leucine is a substrate for organic anion transporters, a likely consequence of the anionic nature of the N-acylated amino acid. nih.gov |
Table 3: Uptake and Inhibition of Monocarboxylate Transporter 1 (MCT1) by N-acetyl-l-leucine
| Transporter | Parameter | Value |
| MCT1 | Uptake of N-acetyl-l-leucine | Concentration-dependent |
| This table shows that in addition to OATs, the monocarboxylate transporter MCT1 is also involved in the cellular uptake of N-acetyl-l-leucine. nih.gov |
These findings collectively suggest that the N-diphenylacetyl modification on L-valine likely redirects the compound away from its parent amino acid's transporters and towards transporters that recognize bulky, lipophilic anions or monocarboxylates. This shift in transporter specificity is a critical aspect of its molecular and cellular mechanism of action, influencing its bioavailability, tissue distribution, and intracellular concentration.
Computational Chemistry and Molecular Modeling of N Diphenylacetyl L Valine
Molecular Docking and Virtual Screening for Target Binding Prediction
Molecular docking and virtual screening are computational methods used to predict how a molecule, such as N-(diphenylacetyl)-L-valine, might bind to a specific target protein. nih.gov This process is fundamental in drug discovery, as it helps to identify potential therapeutic targets and to understand the mechanism of action at a molecular level. nih.govmdpi.com
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a protein target. nih.govnih.gov This technique can significantly narrow down the number of compounds that need to be tested in a laboratory setting, saving time and resources. arxiv.org The process relies on scoring functions to estimate the binding affinity between the ligand and the target. mdpi.com
Molecular docking predicts the preferred orientation of a ligand when it is bound to a receptor to form a stable complex. nih.gov This prediction includes identifying the specific binding pose and the various non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net The strength of these interactions is quantified by the interaction energy, which provides an estimate of the binding affinity.
For instance, in the context of receptor binding, the bicyclic core of a ligand might be anchored through aromatic stacking interactions with specific amino acid residues like phenylalanine, while also forming hydrogen bonds with other residues such as asparagine. nih.gov The analysis of these interactions is crucial for understanding the structure-activity relationship and for designing more potent and selective molecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. nih.govresearchgate.net These methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties that govern the chemical behavior of the compound. researchgate.netresearchgate.net
These calculations can determine optimized molecular geometry, bond lengths, bond angles, and Mulliken atomic charges. researchgate.net Furthermore, they provide insights into the electronic properties, including ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the global electrophilicity index. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netkg.ac.rs
Table 1: Frontier Molecular Orbital (HOMO/LUMO) Parameters
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular reactivity and stability. researchgate.net |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org These simulations provide detailed information about the conformational flexibility of this compound and how it interacts with its environment, such as a solvent or a biological target. nih.govmdpi.com By simulating the atomic motions, MD can reveal the different shapes (conformations) a molecule can adopt and the likelihood of each conformation. nih.gov
Enhanced sampling techniques are often employed in MD simulations to explore a wider range of molecular conformations in a given amount of time. livecomsjournal.org This is particularly important for understanding complex processes like protein folding or ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com In the context of this compound, QSAR models can be developed to predict its efficacy based on its molecular descriptors. scielo.org.mx
These models are built by analyzing a set of compounds with known activities and identifying the key structural features that influence this activity. nih.gov Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds, thereby guiding the design of more effective molecules. mdpi.com
In Silico Prediction of Absorption and Distribution Characteristics for Research Compounds
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of research compounds. unair.ac.idnih.gov These predictions are crucial in the early stages of drug development to assess the potential of a compound to become a viable drug. For this compound, these computational tools can estimate its likely absorption in the gastrointestinal tract and its distribution throughout the body. nih.gov
Predictions for properties such as gastrointestinal absorption, blood-brain barrier penetration, and plasma protein binding are made using various computational models. mdpi.com These models often rely on the physicochemical properties of the molecule, such as its size, polarity, and solubility.
Table 2: Predicted ADME Properties
| Property | Predicted Value | Method |
| Gastrointestinal Absorption | High | pkCSM, SwissADME nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Permeable | pkCSM mdpi.com |
| P-glycoprotein Substrate | No | SwissADME nih.gov |
| Skin Permeability (log Kp) | -6.04 cm/s | SwissADME nih.gov |
Advanced Analytical Methodologies for N Diphenylacetyl L Valine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental in the analysis of N-(diphenylacetyl)-L-valine, enabling both the separation of the compound from complex mixtures and the quantification of its enantiomeric purity.
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of this compound. The determination of the e.e. is vital to confirm the stereochemical integrity of the L-valine moiety.
The strategy for enantiomeric separation typically involves direct methods using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. tandfonline.comphenomenex.com These phases create a chiral environment where the enantiomers of an analyte can form transient, diastereomeric complexes with differing interaction energies, leading to different retention times. For this compound, the bulky, aromatic diphenylacetyl group provides a strong chromophore, facilitating sensitive detection by UV absorbance, typically in the range of 200-280 nm. acs.org
The development of a successful HPLC method requires careful optimization of the mobile phase, which usually consists of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol. tandfonline.com The ratio of these solvents is adjusted to achieve optimal resolution between the L- and D-enantiomers. The D-enantiomer, N-(diphenylacetyl)-D-valine, serves as the critical impurity to be quantified. Methods are often validated to detect the undesired enantiomer at levels as low as 0.05% to meet stringent purity requirements. rsc.org
An alternative, though less direct, approach involves pre-column derivatization with a chiral reagent, such as o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine), to form diastereomeric adducts that can be separated on a standard achiral reversed-phase column. researchgate.netmdpi.com However, given that this compound is already an N-substituted derivative with a strong UV signature, direct analysis on a CSP is generally the more straightforward and preferred method. uma.es
Table 1: Typical HPLC Parameters for Enantiomeric Separation of N-Acyl Amino Acids
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Provides a chiral environment for enantioseparation. tandfonline.com |
| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) | Elutes the compound; ratio is optimized for resolution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV Absorbance at 254 nm | Quantifies the analyte based on the UV absorption of the diphenylacetyl group. |
| Column Temperature | 25 °C | Maintains consistent retention times and selectivity. |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
For definitive identification and the analysis of trace quantities, chromatography coupled with mass spectrometry is employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of this compound. The compound can be analyzed directly without further derivatization. Reversed-phase LC separates the analyte from other components in a sample, and the eluent is introduced into a mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for N-acyl amino acids, as it gently generates protonated molecular ions [M+H]⁺. mdpi.com Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is used for structural confirmation and quantification. acs.orgnih.gov In MS/MS, the parent ion is selected and fragmented through collision-induced dissociation (CID), producing a characteristic pattern of product ions. The fragmentation of protonated valine derivatives typically involves the neutral loss of water (H₂O) and the loss of the carboxyl group as formic acid (HCOOH), which further fragments to H₂O and carbon monoxide (CO). nih.gov Cleavage of the amide bond between the diphenylacetyl and valine moieties is also a key fragmentation pathway.
Gas Chromatography-Mass Spectrometry (GC-MS) is less direct for this compound because this compound is not sufficiently volatile for GC analysis. To use GC-MS, the carboxylic acid group must first be derivatized, for example, by converting it to a methyl or silyl (B83357) ester. While feasible, this adds a step to sample preparation and is generally less common than LC-MS for this class of compounds.
Table 2: Predicted LC-MS Fragmentation Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 312.16 | Protonated parent molecule (C₁₉H₂₂NO₃⁺) |
| [M+H - H₂O]⁺ | 294.15 | Loss of water from the carboxylic acid group. |
| [M+H - HCOOH]⁺ | 266.16 | Loss of formic acid (H₂O + CO) from the carboxylic acid, a common fragmentation for amino acids. nih.gov |
| [C₁₄H₁₁O]⁺ | 195.08 | Diphenylacetyl cation, resulting from amide bond cleavage. |
| [C₅H₁₀NO₂]⁺ | 116.07 | Protonated valine fragment, resulting from amide bond cleavage. |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the presence of specific functional groups and helping to piece together its atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on data from analogous structures like N-acetylvaline and other N-acyl amino acids. nih.govchemicalbook.commdpi.com
In the ¹H NMR spectrum , distinct signals are expected for the aromatic protons of the diphenylacetyl group, the single proton on the diphenylmethyl carbon, the amide proton (N-H), the α-proton of the valine unit, the β-proton, and the two diastereotopic methyl groups of the isopropyl moiety.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | ~12.0 (broad s) | ~174 |
| Amide (NH-C=O) | ~8.0 (d) | ~171 |
| Aromatic (Ar-H) | 7.2-7.4 (m) | 127-140 |
| Diphenylmethyl (CHPh₂) | ~5.5 (s) | ~60 |
| Valine α-CH | ~4.2 (dd) | ~58 |
| Valine β-CH | ~2.1 (m) | ~30 |
| Valine γ-CH₃ | ~0.9 (two d) | ~18, ~19 |
Predicted values in a solvent like DMSO-d₆ based on data for N-acetylvaline and diphenylacetic acid derivatives. nih.govcambridge.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. bas.bg For this compound, the IR spectrum would exhibit strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amide, two distinct C=O (carbonyl) stretches for the acid and the amide, and C-H stretches for the aromatic and aliphatic portions.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the diphenylacetyl moiety. The phenyl rings contain π-electrons that undergo π → π* transitions upon absorbing UV radiation. Benzoic acid derivatives typically show characteristic absorption bands around 230 nm and 280 nm. acs.orgnih.gov The presence of two phenyl rings in the diphenylacetyl group would lead to a strong absorbance, making UV detection a highly sensitive method for this compound.
Table 4: Key Spectroscopic Data for this compound
| Spectroscopy Type | Expected Absorption | Functional Group Responsible |
|---|---|---|
| UV-Vis | λ_max ≈ 230 nm | π → π* transitions in phenyl rings. acs.org |
| λ_max ≈ 270-280 nm | ||
| Infrared (IR) | ~3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) |
| ~3280 cm⁻¹ | N-H stretch (Amide) | |
| ~1720 cm⁻¹ | C=O stretch (Carboxylic Acid) | |
| ~1650 cm⁻¹ | C=O stretch (Amide I band) | |
| ~1550 cm⁻¹ | N-H bend (Amide II band) |
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. tandfonline.com This technique provides unequivocal proof of the molecule's absolute stereochemistry, connectivity, and conformation.
For this compound, a single crystal of suitable quality would be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the positions of all non-hydrogen atoms can be determined. iucr.org This analysis would confirm:
Absolute Stereochemistry : It would unambiguously verify the L-configuration at the α-carbon of the valine moiety, distinguishing it from the D-enantiomer.
Molecular Conformation : It reveals the precise bond lengths, bond angles, and torsion angles, showing the preferred spatial arrangement of the diphenylacetyl group relative to the valine backbone.
Intermolecular Interactions : The crystal structure elucidates how individual molecules pack together in the solid state, revealing details about the hydrogen bonding network involving the carboxylic acid and amide groups, which often form dimers or extended chains. rsc.orgresearchgate.net
Table 5: Information Obtainable from X-ray Crystallography
| Structural Information | Significance for this compound |
|---|---|
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry elements within the crystal. |
| Atomic Coordinates | Provides the exact 3D position of each atom. |
| Absolute Configuration | Confirms the 'L' stereochemistry at the chiral center. researchgate.net |
| Hydrogen Bond Geometry | Details the non-covalent interactions governing the crystal packing. rsc.orgresearchgate.net |
Electrochemical Methods for Reactivity Characterization
Electrochemical methods are powerful tools for characterizing the reactivity of this compound, providing insights into its oxidation and reduction behavior. These techniques are crucial for understanding the molecule's electronic properties and predicting its involvement in redox processes. The primary electrochemical behavior of this compound is expected to be dominated by the anodic oxidation of the N-acyl amino acid moiety.
The electrochemical oxidation of N-protected amino acids, such as this compound, typically proceeds via a non-Kolbe electrolysis pathway. rsc.org This process involves the oxidation of the carboxylate group, leading to decarboxylation and the formation of a transient N-acyliminium ion. This reactive intermediate is a key species that dictates the subsequent chemical transformations. The general mechanism for the electrochemical oxidation of N-protected amino acids involves an initial one-electron transfer from the carboxylate anion, followed by rapid decarboxylation to form a radical, which is then further oxidized to the N-acyliminium cation at the electrode surface. rsc.org
Cyclic voltammetry (CV) is a principal technique used to study such reactions. For N-acyl amino acids, CV typically reveals an irreversible oxidation peak, characteristic of a process where the initial product of electron transfer undergoes a rapid chemical reaction. For instance, studies on N-acetylamino malonic acid monoesters have shown a single irreversible oxidation feature, which corresponds to the oxidation of the carboxylate. acs.org The peak potential (Ep) for this oxidation is influenced by the molecular structure, including the nature of the N-acyl group and the amino acid side chain, as well as experimental conditions like the solvent and electrode material.
The bulky diphenylacetyl group in this compound is expected to influence its electrochemical properties. While the diphenylacetyl moiety itself is not readily electroactive under typical conditions, its steric hindrance may affect the orientation of the molecule at the electrode surface, potentially impacting the kinetics of electron transfer. However, the primary electroactive center remains the N-acyl amino acid portion of the molecule. Attempts to perform electrochemical oxidation on phosphorus analogs of valine have proven challenging, possibly due to the steric hindrance from the bulky substituent at the α-position, which could be analogous to the diphenylacetyl group. mdpi.com
The electrochemical behavior of this compound can be further understood by comparing it with related compounds. The following table summarizes electrochemical data for analogous N-acyl amino acids, providing a reference for the expected oxidation potentials of this compound.
| Compound | Oxidation Potential (Ep) vs. Reference | Method | Experimental Conditions |
| N-Acetylamino malonic acid monoester | 1.77 V vs. Ag/Ag+ | Cyclic Voltammetry | Glassy carbon electrode, 100 mV/s scan rate |
| N-Boc-glycine | -0.38 V vs. NHE | Photomodulation Voltammetry | Acetonitrile |
| N-Boc-leucine | -0.48 V vs. NHE | Photomodulation Voltammetry | Acetonitrile |
| N-Boc-proline | -0.40 V vs. NHE | Photomodulation Voltammetry | Acetonitrile |
This table presents data for compounds structurally related to this compound to illustrate the expected range of electrochemical reactivity. Data for this compound itself is not available in the provided search results.
The influence of pH is another critical factor in the electrochemical characterization of this compound. The protonation state of the carboxylic acid and the amino group can significantly alter the oxidation potential and the reaction pathway. Generally, deprotonation of the carboxylic acid at higher pH values facilitates oxidation.
Future Research Directions and Translational Perspectives of N Diphenylacetyl L Valine
Rational Design of Next-Generation N-(Diphenylacetyl)-L-Valine Derivatives with Tailored Efficacy or Specificity
The rational design of new derivatives of this compound is a promising avenue for developing therapeutics with enhanced efficacy and specificity. This process relies on understanding the structure-activity relationships of the lead compound to make targeted chemical modifications. The goal is to improve the molecule's interaction with its biological targets, thereby increasing its therapeutic effects while minimizing off-target activity.
One key strategy involves modifying the core structure of this compound. For instance, altering the valine residue or the diphenylacetyl group can significantly impact the compound's biological activity. ontosight.ai The introduction of different functional groups can change the molecule's size, shape, and electronic distribution, which in turn influences how it binds to its target proteins. This approach has been successfully applied to other molecules, where systematic modifications have led to derivatives with improved properties. nih.gov
Computational methods, such as molecular modeling and simulations, play a crucial role in the rational design process. These techniques allow researchers to predict how different chemical modifications will affect the compound's binding affinity and selectivity for its target. By creating virtual libraries of derivatives and screening them in silico, scientists can prioritize the most promising candidates for synthesis and experimental testing, accelerating the discovery of new and more effective drugs.
Integration into Multi-Targeted or Combination Therapeutic Strategies in Preclinical Models
The complexity of many diseases, such as cancer and viral infections, often necessitates therapeutic approaches that target multiple pathways simultaneously. Integrating this compound or its derivatives into combination therapies is a logical next step in its preclinical development. This strategy can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual drug effects, and can also help to overcome drug resistance. google.com
In preclinical models, this compound could be tested in combination with existing drugs that have different mechanisms of action. For example, in the context of cancer, it could be combined with cytotoxic agents or other targeted therapies to enhance tumor cell killing. Similarly, for infectious diseases, it could be used alongside other antiviral or antimicrobial agents to improve treatment outcomes. google.com
Another innovative approach is the development of multi-target drugs, where a single molecule is designed to interact with two or more distinct biological targets. This can be achieved by chemically linking the this compound pharmacophore to another active compound. Such hybrid molecules have the potential to offer improved efficacy and a better safety profile compared to the administration of two separate drugs.
Development as Chemical Biology Tools and Probes for Biological Pathway Interrogation
Beyond its potential as a therapeutic agent, this compound and its derivatives can be valuable tools for basic research. By developing these compounds as chemical probes, scientists can investigate and dissect complex biological pathways. biorxiv.org These probes can be used to identify the specific molecular targets of this compound and to understand its mechanism of action at a molecular level.
One common technique is to attach a "tag" to the molecule, such as a fluorescent dye or a biotin (B1667282) molecule. This allows researchers to track the compound within cells and to identify the proteins that it binds to. For example, affinity-based probes can be used to pull down the target proteins from cell lysates, which can then be identified using mass spectrometry. google.com
Another powerful approach is the use of photo-affinity labeling, where a photo-reactive group is incorporated into the chemical probe. When exposed to light, the probe forms a covalent bond with its target, allowing for more robust identification. The development of such chemical biology tools will be instrumental in elucidating the cellular functions of this compound's targets and in validating their therapeutic relevance.
Exploration of Novel Disease Areas Based on Emerging Mechanistic Insights
As research uncovers the specific molecular mechanisms of action of this compound, new therapeutic opportunities in other disease areas may become apparent. The biological pathways that a compound modulates are often relevant to multiple pathological conditions. For instance, a compound that affects inflammation or cell proliferation could have applications in a wide range of diseases, from autoimmune disorders to cancer. nih.gov
Emerging insights into how this compound functions at a cellular and molecular level will guide the exploration of its potential in new disease contexts. If the compound is found to interact with a target that is implicated in a neurodegenerative disease, for example, preclinical studies in relevant models would be a logical next step. This expansion of therapeutic indications based on mechanistic understanding is a common trajectory in drug development.
The process of exploring new disease areas will be iterative, with findings from mechanistic studies informing the selection of new indications to investigate. This, in turn, will generate further data that refines the understanding of the compound's biological activities and therapeutic potential.
Bioprocess Engineering for Scalable Production of L-Valine Precursors for Chemical Synthesis
The synthesis of this compound requires its amino acid precursor, L-valine. To ensure a cost-effective and sustainable supply for potential large-scale production, advancements in the biotechnological production of L-valine are essential. L-valine is an essential amino acid used in pharmaceuticals, animal feed, and cosmetics. nih.govpnas.org
Microbial fermentation using engineered strains of bacteria like Corynebacterium glutamicum and Escherichia coli is the primary method for industrial L-valine production. nih.govnih.gov Metabolic engineering strategies are employed to optimize the microorganisms' metabolic pathways to maximize L-valine yield. nih.govresearchgate.net This involves genetically modifying the bacteria to increase the activity of key enzymes in the L-valine biosynthesis pathway and to block competing metabolic routes. pnas.orgnih.gov
Further improvements in L-valine production can be achieved through bioprocess optimization. This includes optimizing fermentation conditions such as temperature, pH, and nutrient supply. nih.gov The use of renewable feedstocks, such as lignocellulosic biomass, is also being explored to make the production process more sustainable. researchgate.net Continued research in metabolic engineering and bioprocess development will be crucial to support the scalable and economical synthesis of this compound and its derivatives. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(diphenylacetyl)-L-valine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves acylation of L-valine using diphenylacetyl chloride in anhydrous conditions. A study demonstrated that using a 1:1.2 molar ratio of L-valine to diphenylacetyl chloride in dry dichloromethane, with triethylamine as a base, yields >85% product after 6 hours at 0–5°C . Optimization includes monitoring pH (maintained at 8–9) and using inert atmospheres to prevent hydrolysis. Purification via recrystallization (ethanol/water) improves purity (>98%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology : X-ray crystallography is critical for resolving stereochemistry. For example, in analogous compounds (e.g., trichloroacetyl-L-valine), X-ray diffraction revealed bond lengths (C=O: 1.21 Å) and dihedral angles (85° between phenyl groups), confirming steric effects . Complementary techniques include:
- NMR : -NMR to identify valine’s α-proton (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–7.5 ppm).
- FTIR : Peaks at 1680–1720 cm (amide C=O) and 3300 cm (N-H stretch) .
Advanced Research Questions
Q. How does this compound interact with angiotensin II receptors, and what experimental models validate its antagonism?
- Methodology : The compound’s diphenylacetyl group mimics hydrophobic residues in angiotensin II. In vitro binding assays (e.g., competitive radioligand displacement using -Sar-Ang II) show IC values of 12 nM in HEK293 cells expressing AT receptors . Functional antagonism is validated via:
- Calcium flux assays : Inhibition of Ang II-induced Ca release (EC reduction by 70% at 10 µM).
- In vivo models : Hypertensive rat studies show dose-dependent blood pressure reduction (20 mmHg at 1 mg/kg) .
Q. What stability challenges arise in storing this compound, and how can decomposition products be mitigated?
- Methodology : The compound is prone to hydrolysis under humid conditions. Accelerated stability studies (40°C/75% RH) show 15% degradation over 30 days, producing diphenylacetic acid and L-valine. Mitigation strategies include:
- Storage : Anhydrous environments (desiccators with PO) at –20°C.
- Analytical monitoring : HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) detects degradation peaks at 4.2 min (valine) and 8.5 min (diphenylacetic acid) .
Q. How do structural modifications (e.g., fluorination) of the diphenylacetyl group affect bioactivity?
- Methodology : Comparative studies with fluorinated analogs (e.g., N-(trifluoroacetyl)-L-valine) reveal enhanced metabolic stability but reduced receptor affinity. For example:
- Pharmacokinetics : Fluorination increases plasma half-life from 2.5 to 4.7 hours in mice.
- Binding affinity : Trifluoroacetyl analogs show 3-fold lower AT receptor binding (IC = 35 nM) due to electronic effects .
Data Contradictions and Resolution
Q. Conflicting reports exist on the enantiomeric purity of synthesized this compound. How can chiral integrity be ensured?
- Resolution : Contradictions arise from incomplete acylation or racemization during synthesis. Solutions include:
- Chiral HPLC : Use a Chirobiotic T column (mobile phase: hexane/isopropanol, 90:10) to confirm >99% enantiomeric excess.
- Circular Dichroism : A positive Cotton effect at 220 nm confirms L-configuration .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
